Chlorflavonin

Beschreibung

This compound has been reported in Aspergillus campestris, Apis cerana, and Aspergillus candidus with data available.

structure

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

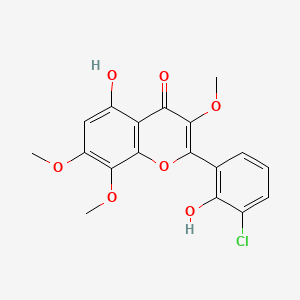

2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClO7/c1-23-11-7-10(20)12-14(22)18(25-3)15(26-17(12)16(11)24-2)8-5-4-6-9(19)13(8)21/h4-7,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSQXYITDXJTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Cl)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177921 | |

| Record name | Chlorflavonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23363-64-6 | |

| Record name | Chlorflavonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorflavonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorflavonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Chlorflavonin from Mucor irregularis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflavonin, a potent flavonoid natural product, has emerged as a significant lead compound in the development of novel antitubercular agents. This technical guide provides a comprehensive overview of the discovery of this compound from the endophytic fungus Mucor irregularis. It details the isolation, structure elucidation, and biological evaluation of this compound, with a focus on its mechanism of action against Mycobacterium tuberculosis. This document presents quantitative data in structured tables, provides detailed experimental protocols for key methodologies, and utilizes visualizations to illustrate complex pathways and workflows, serving as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics with unique mechanisms of action. Endophytic fungi are a promising source of bioactive secondary metabolites with diverse chemical structures and biological activities. An investigation into the endophytic fungus Mucor irregularis, isolated from the Cameroonian medicinal plant Moringa stenopetala, led to the isolation of this compound, a flavonoid with potent antimycobacterial properties.[1][2][3] This guide focuses on the pivotal discovery of this compound from this fungal source.

Isolation and Structure Elucidation

The isolation of this compound from Mucor irregularis involves a multi-step process combining fermentation, extraction, and chromatographic purification. The structure of the isolated compound was subsequently confirmed through extensive spectroscopic analysis.

Experimental Protocols

2.1.1. Fungal Fermentation and Extraction

-

Fungal Strain: Mucor irregularis isolated from the medicinal plant Moringa stenopetala.[1][2][3]

-

Culture Medium: The fungus is cultivated in a suitable liquid medium, such as a corn steep liquor and glucose-based medium, to encourage the production of secondary metabolites.[4][5]

-

Fermentation Conditions: The culture is incubated for a period of 4 to 5 days in a pilot-scale fermentor with agitation and aeration to optimize growth and metabolite production.[4][5]

-

Extraction: The whole fermentation brew is extracted with a hydrocarbon solvent to partition the organic compounds, including this compound.[5]

2.1.2. Chromatographic Purification

-

Initial Purification: The crude extract is subjected to column chromatography over silica gel using a gradient elution system of n-hexane and ethyl acetate to separate fractions based on polarity.

-

Further Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

2.1.3. Structure Elucidation

The chemical structure of this compound was determined to be 3′-chloro-2′,5-dihydroxy-3,7,8-trimethoxyflavone using a combination of spectroscopic techniques:[6]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework.[7]

Biological Activity and Mechanism of Action

This compound exhibits potent and selective activity against Mycobacterium tuberculosis, including drug-resistant strains.[8] Its mechanism of action has been elucidated, revealing a novel target in a crucial biosynthetic pathway.

Antimycobacterial Activity and Cytotoxicity

This compound demonstrates significant in vitro growth inhibitory activity against M. tuberculosis while showing minimal cytotoxicity against human cell lines.[1][2][3]

| Compound | Organism/Cell Line | Activity Metric | Value |

| This compound | Mycobacterium tuberculosis H37Rv | MIC₉₀ | 1.56 µM[1][3][9] |

| This compound | Human fetal lung fibroblast cell line MRC-5 | Cytotoxicity | No cytotoxicity up to 100 µM[1][2][3] |

| This compound | Human monocyte cell line THP-1 | Cytotoxicity | No cytotoxicity up to 100 µM[1][2][3] |

Mechanism of Action

Through a combination of whole-genome sequencing of resistant mutants, chemical supplementation assays, and molecular docking studies, the molecular target of this compound in M. tuberculosis was identified as the acetohydroxyacid synthase (AHAS) catalytic subunit IlvB1.[1][2][3][9]

-

Target: Acetohydroxyacid synthase (AHAS) is a key enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, as well as pantothenic acid.[1][2]

-

Effect of Inhibition: Inhibition of IlvB1 by this compound leads to a combined auxotrophy for BCAAs and pantothenic acid, resulting in a bacteriostatic effect.[1][2]

Synergistic Effects

This compound exhibits synergistic effects when used in combination with first-line anti-TB drugs. This synergy can lead to complete sterilization in liquid culture.[1][3][9]

Visualizations

Experimental Workflow

References

- 1. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Production of this compound, an antifungal metabolite of Aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of this compound, an Antifungal Metabolite of Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. juser.fz-juelich.de [juser.fz-juelich.de]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Chlorflavonin in Fungi: A Novel Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflavonin, a flavonoid antibiotic produced by fungi such as Aspergillus candidus and Mucor irregularis, exhibits significant antifungal and antitubercular properties.[1][2] Its biosynthesis is of considerable interest as it proceeds through a novel pathway, distinct from the well-characterized flavonoid synthesis routes in plants.[3] This guide elucidates the complete biosynthetic pathway of this compound, detailing the unique enzymatic machinery, precursor molecules, and genetic architecture. It provides a comprehensive overview of the key enzymes, including a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS), a novel chalcone isomerase (CHI), and a flavin mononucleotide (FMN)-dependent flavone synthase (FNS).[3] Furthermore, this document summarizes quantitative production data and presents detailed experimental protocols for key methodologies used in the study of this pathway, including fermentation, product isolation, and genetic manipulation.

Introduction

Flavonoids are a diverse class of natural products historically associated with plant secondary metabolism. However, the discovery of this compound and its dechloro-analogue from the fungus Aspergillus candidus confirmed that fungi also possess the capability to synthesize these bioactive compounds.[4] Early radiolabeling studies indicated that this compound is assembled from one C6C1 precursor derived from L-phenylalanine and four C2 units derived from acetate, a departure from the canonical plant pathway.[5] Recent genomic and biochemical investigations have uncovered a unique biosynthetic gene cluster (BGC) responsible for this compound production, revealing a fascinating example of convergent evolution in natural product biosynthesis.[3][6] Understanding this pathway is crucial for harnessing its potential through synthetic biology to generate novel flavonoid derivatives for therapeutic applications.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade beginning with primary metabolites and culminating in the halogenated flavone structure. Unlike plant pathways that utilize a type III PKS, the fungal route is initiated by a large, multidomain NRPS-PKS hybrid enzyme.[3][7]

Precursor Molecules

The backbone of this compound is constructed from two primary precursor pools:

-

L-Phenylalanine: This amino acid provides the B-ring and the C2-C3 atoms of the central pyran ring. Isotope labeling studies with L-[β-¹⁴C]-phenylalanine showed specific incorporation of the label into position 2 of the flavonoid skeleton.[4]

-

Acetate (via Malonyl-CoA): Four molecules of acetate are used to construct the A-ring and the remaining carbon atom of the central ring.[5]

Core Biosynthetic Steps

The pathway proceeds through three key enzymatic transformations encoded by the this compound (cfv) gene cluster:

-

Chalcone Formation: A core nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid, encoded by the cfv1 gene, is responsible for generating the key chalcone intermediate.[3][6] This enzyme first activates a C6C1 unit (likely derived from cinnamate or benzoate) via its NRPS module and then performs four successive extensions with malonyl-CoA via its PKS module to assemble the polyketide chain, which is then cyclized to form the chalcone scaffold.[5][7]

-

Flavanone Formation: A novel type of chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone.[3] This fungal CHI is mechanistically distinct from its plant counterparts, utilizing a histidine-mediated oxa-Michael addition.[3]

-

Flavone Formation and Tailoring: A flavin mononucleotide (FMN)-dependent oxidoreductase, acting as a flavone synthase (FNS), catalyzes the desaturation of the flavanone to produce the corresponding flavone.[3] The final tailoring step is a chlorination reaction, catalyzed by a putative flavin-dependent halogenase encoded within the BGC, which converts dechlorothis compound into this compound.[4][6]

Quantitative Data

Quantitative analysis of this compound production has been reported for specific strains and fermentation conditions. The data, while limited, provides a baseline for production yields. Enzyme kinetic data for the specific enzymes in the this compound pathway are not currently available in the literature.

| Parameter | Value | Fungus Strain | Reference |

| Product Titer | 25 µg/mL | Aspergillus candidus (wild strain) | [1][8] |

| Fermentation Time | 4 - 5 days | Aspergillus candidus | [1][8] |

| Purification Yield | 50% (from whole brew) | Aspergillus candidus | [1] |

| Precursor Incorporation | [1-¹⁴C]Acetate: 2.5% | Aspergillus candidus | [5] |

| L-[β-¹⁴C]Phenylalanine: 9.9% | Aspergillus candidus | [5] | |

| Biological Activity (MIC₉₀) | 1.56 µM | Mycobacterium tuberculosis | [2] |

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound, starting from the primary precursors.

Experimental Workflow: Gene Knockout Confirmation

Functional characterization of the this compound gene cluster relies on targeted gene disruption. The diagram below outlines the typical workflow for confirming the function of a key biosynthetic gene (e.g., cfv1) using Agrobacterium-mediated transformation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Fermentation and Production of this compound

This protocol is based on the reported methods for producing this compound from Aspergillus candidus.[1][8]

-

Media Preparation: Prepare a liquid fermentation medium containing corn steep liquor (e.g., 2% w/v) and glucose (e.g., 4% w/v). Adjust the pH to 6.0 before autoclaving.

-

Inoculation: Inoculate the sterile medium with a spore suspension or mycelial culture of A. candidus.

-

Fermentation: Incubate the culture in a pilot-scale fermentor for 4-5 days at 25-28°C. Ensure high rates of agitation (e.g., 200-300 RPM) and aeration to maximize production.

-

Harvesting: After the incubation period, harvest the entire fermentation brew (mycelia and broth) for extraction.

Extraction and Purification

This protocol describes a general method for isolating this compound from the fermentation brew.[1][8]

-

Solvent Extraction: Extract the entire fermentation brew with an equal volume of a hydrocarbon solvent (e.g., hexane or ethyl acetate). Mix vigorously and separate the organic phase. Repeat the extraction 2-3 times.

-

Concentration: Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Recrystallization: Dissolve the crude extract in a minimal amount of hot benzene. Slowly add petroleum ether until turbidity is observed.

-

Purification: Allow the solution to cool slowly to room temperature, then transfer to 4°C to facilitate crystal formation. Collect the purified this compound crystals by filtration and wash with cold petroleum ether. The overall yield from brew to pure product is approximately 50%.[1]

Gene Disruption via Agrobacterium-mediated Transformation (AMT)

This protocol provides a representative workflow for creating a gene knockout mutant in Aspergillus, adapted from established methods for the genus.[9][10]

-

Vector Construction:

-

Amplify ~1 kb regions flanking the 5' (left arm) and 3' (right arm) ends of the target gene (e.g., cfv1) from A. candidus genomic DNA.

-

Clone the left and right arms into a binary vector (e.g., pCAMBIA series) flanking a selectable marker, such as the hygromycin B phosphotransferase gene (hph).

-

The resulting knockout plasmid (e.g., pOKF93) is transformed into E. coli for amplification and sequence verification.

-

-

Agrobacterium Transformation:

-

Introduce the verified binary vector into Agrobacterium tumefaciens strain LBA4404 via electroporation or heat shock.

-

Select transformed Agrobacterium on YM agar plates containing appropriate antibiotics (e.g., kanamycin for the binary vector and streptomycin for the Agrobacterium strain).

-

-

Co-cultivation:

-

Grow the transformed Agrobacterium in induction medium (e.g., IM) containing acetosyringone (200 µM) to an OD₆₀₀ of ~0.6.

-

Harvest fresh A. candidus conidia and prepare a suspension of 1 x 10⁶ spores/mL in induction medium.

-

Mix the Agrobacterium culture and the conidial suspension (e.g., at a 1:1 ratio) and plate 200 µL of the mixture onto a nitrocellulose membrane placed on a co-cultivation plate (IM agar with acetosyringone).

-

Incubate at 22-25°C for 48-72 hours.

-

-

Selection and Verification:

-

Transfer the membrane to a selection plate (e.g., Czapek Dox agar) containing a fungal growth selection agent (e.g., 100 µg/mL hygromycin B) and a bacteriostatic agent (e.g., 100 µg/mL cefotaxime).

-

Incubate for 5-7 days until resistant colonies appear.

-

Isolate putative transformants onto fresh selection plates.

-

Confirm successful gene replacement by PCR using primers flanking the insertion site and internal to the hph gene. The absence of the wild-type gene product should also be confirmed.

-

Conclusion

The biosynthesis of this compound in fungi represents a significant deviation from the established paradigms of flavonoid synthesis in plants. The central role of an NRPS-PKS hybrid enzyme highlights the remarkable versatility and modularity of fungal secondary metabolic pathways. The elucidation of this pathway not only deepens our fundamental understanding of natural product biosynthesis but also provides a powerful toolkit for bioengineering. The enzymes from this pathway can be leveraged for the combinatorial biosynthesis of novel flavonoid structures with potentially enhanced or new biological activities, offering promising avenues for drug discovery and development. Further research into the regulatory networks governing the this compound gene cluster and detailed kinetic characterization of its unique enzymes will be critical for fully realizing this biotechnological potential.

References

- 1. Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthetic origin of this compound, a flavonoid antibiotic from Aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of this compound, an antifungal metabolite of Aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of this compound, an Antifungal Metabolite of Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Functional Characterization of Fungal Chalcone Synthase and Chalcone Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3.2. Agrobacterium‑mediated transformation [bio-protocol.org]

- 9. Agrobacterium-mediated transformation of the filamentous fungus Aspergillus awamori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Chlorflavonin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflavonin, a naturally occurring flavonoid, has garnered significant scientific interest due to its potent antifungal and antimycobacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented to facilitate further research and development. The document also elucidates its mechanism of action against Mycobacterium tuberculosis, highlighting its role as an inhibitor of acetohydroxyacid synthase (AHAS), a critical enzyme in branched-chain amino acid and pantothenic acid biosynthesis.

Chemical Structure and Identification

This compound is a flavonoid belonging to the flavone subclass. Its chemical structure is characterized by a 2-phenylchromen-4-one backbone with specific substitutions.

Systematic Name: 2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one[1]

Molecular Formula: C₁₈H₁₅ClO₇[1]

Molecular Weight: 378.76 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. While a specific melting point is not consistently reported in the literature, other key properties have been determined.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅ClO₇ | [1] |

| Molecular Weight | 378.76 g/mol | [1] |

| CAS Number | 23363-64-6 | |

| Appearance | Not reported | |

| Melting Point | Not consistently reported | |

| Solubility | Poor aqueous solubility | |

| SMILES | COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Cl)O)OC)OC | [1] |

| InChI | InChI=1S/C18H15ClO7/c1-23-11-7-10(20)12-14(22)18(25-3)15(26-17(12)16(11)24-2)8-5-4-6-9(19)13(8)21/h4-7,20-21H,1-3H3 | [1] |

| InChIKey | JLSQXYITDXJTKL-UHFFFAOYSA-N | [1] |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, particularly against fungal and mycobacterial pathogens.

Antifungal Activity

This compound was first identified as an antifungal metabolite produced by Aspergillus candidus.[2][3]

Antimycobacterial Activity

This compound has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[4][5]

| Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| Mycobacterium tuberculosis H37Rv | 1.56 µM (MIC₉₀) | [4][5] |

| Mycobacterium tuberculosis XDR strains | Potent activity observed | [4] |

Mechanism of Action against Mycobacterium tuberculosis

The primary mechanism of action of this compound against M. tuberculosis is the inhibition of the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase.[4][5] AHAS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine, as well as pantothenic acid (Vitamin B5).[4][6]

The inhibition of AHAS by this compound leads to a depletion of these essential amino acids and pantothenic acid, ultimately arresting the growth of the mycobacteria.[4] This pathway is absent in humans, making AHAS an attractive target for selective antimycobacterial drugs.[7]

Caption: Inhibition of AHAS by this compound disrupts BCAA and Pantothenate synthesis.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound, based on published literature.

Isolation from Aspergillus candidus

This protocol is adapted from the general procedures described for the isolation of fungal metabolites.[2][3]

Caption: Workflow for the isolation of this compound from Aspergillus candidus.

Detailed Protocol:

-

Fungal Culture: Inoculate Aspergillus candidus into a suitable liquid fermentation medium containing a carbon source (e.g., glucose) and a nitrogen source (e.g., corn steep liquor).

-

Fermentation: Incubate the culture for 4-5 days under controlled conditions of temperature, agitation, and aeration to promote the production of this compound.

-

Extraction: After the fermentation period, extract the entire culture broth (including mycelia) with an appropriate organic solvent such as a hydrocarbon solvent.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Purification: Purify the crude extract by recrystallization from a solvent system like benzene and petroleum ether to yield pure this compound. The overall yield from the fermentation brew to the pure product has been reported to be around 50%.[2]

Total Synthesis

The total synthesis of this compound can be achieved through various synthetic routes. A general approach involves the construction of the flavone backbone followed by the introduction of the required substituents. A common method is the oxidative cyclization of a chalcone precursor.

General Synthetic Scheme:

Caption: General synthetic route to this compound via a chalcone intermediate.

Detailed Protocol (Illustrative Example):

A detailed experimental protocol for the synthesis of 3-chloroflavone derivatives has been described, which can be adapted for this compound.[8]

-

Chalcone Synthesis: To a solution of an appropriately substituted o-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted benzaldehyde. Add a catalytic amount of a base (e.g., aqueous potassium hydroxide) and stir the reaction mixture at room temperature until completion (monitored by TLC). Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone. Filter, wash with water, and dry the crude chalcone.

-

Oxidative Cyclization: Dissolve the synthesized chalcone in a suitable solvent (e.g., DMSO or PEG-400). Add an oxidizing agent (e.g., iodine or copper(II) chloride) and heat the reaction mixture.[8] Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water to precipitate the crude flavone.

-

Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The following protocol is based on the resazurin microtiter assay (REMA), a commonly used method for determining the MIC of compounds against M. tuberculosis.[4]

Caption: Workflow for MIC determination using the Resazurin Microtiter Assay.

Detailed Protocol:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (no drug) and negative (no bacteria) controls. Incubate the plates at 37°C for 7 days.

-

Resazurin Addition: After the incubation period, add a freshly prepared resazurin solution to each well.

-

Reading Results: Incubate the plates for an additional 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.

Acetohydroxyacid Synthase (AHAS) Inhibition Assay

This protocol is a generalized method for assaying AHAS activity, which can be adapted to assess the inhibitory effect of this compound.[9] The assay is typically a colorimetric method that detects the product of the AHAS reaction.

Detailed Protocol:

-

Enzyme Preparation: Prepare a cell-free extract containing AHAS from M. tuberculosis or use a purified recombinant enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing the necessary cofactors for AHAS activity, including thiamine pyrophosphate (TPP), MgCl₂, and FAD.

-

Inhibition Assay: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the AHAS enzyme preparation, and various concentrations of this compound (or a solvent control). Pre-incubate for a short period.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, pyruvate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Product Detection: Stop the reaction by adding sulfuric acid. This also catalyzes the decarboxylation of the product, acetolactate, to acetoin. Add creatine and α-naphthol solutions, which react with acetoin to form a colored complex.

-

Measurement: After a color development period, measure the absorbance at a specific wavelength (e.g., 525 nm).

-

Data Analysis: Calculate the percentage of inhibition of AHAS activity at each concentration of this compound compared to the control without the inhibitor. Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.

Conclusion

This compound is a promising natural product with significant potential for the development of new antifungal and antimycobacterial agents. Its well-defined chemical structure, coupled with a specific and selective mechanism of action against a validated drug target in Mycobacterium tuberculosis, makes it an excellent lead compound for further optimization and preclinical development. The experimental protocols provided in this guide are intended to facilitate ongoing research efforts in this area. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in vivo.

References

- 1. This compound | C18H15ClO7 | CID 5281606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of this compound, an antifungal metabolite of Aspergillus candidus. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Production of this compound, an antifungal metabolite of Aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 5. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorflavonin as an Inhibitor of Acetohydroxyacid Synthase (AHAS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflavonin, a flavonoid natural product, has emerged as a potent inhibitor of acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound and its analogs as potential therapeutic agents, particularly in the context of infectious diseases such as tuberculosis.

Introduction

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a key enzyme (EC 2.2.1.6) that catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1] This pathway is present in bacteria, fungi, and plants, but absent in mammals, making AHAS an attractive target for the development of selective inhibitors with potential applications as herbicides and antimicrobial agents.[1][2]

This compound is a flavonoid compound first isolated from the endophytic fungus Mucor irregularis.[2][3] It has demonstrated significant growth inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] Mechanistic studies have revealed that this compound exerts its antimycobacterial effect by specifically targeting the catalytic subunit of AHAS, IlvB1.[2][3] This inhibition leads to auxotrophy for branched-chain amino acids and pantothenic acid, ultimately arresting bacterial growth.[2][3]

This guide summarizes the current knowledge on this compound as an AHAS inhibitor, with a focus on its activity against Mycobacterium tuberculosis.

Quantitative Data

The inhibitory activity of this compound has been quantified through various assays, both at the whole-cell and enzymatic levels. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Parameter | Organism/Cell Line | Value | Reference |

| MIC90 | M. tuberculosis H37Rv | 1.56 µM | [2][3] |

| Cytotoxicity (CC50) | Human MRC-5 cells | > 100 µM | [2][3] |

| Cytotoxicity (CC50) | Human THP-1 cells | > 100 µM | [2][3] |

Table 2: Synergistic Activity of this compound with First-Line Antibiotics

| Combination | Effect | Observation | Reference |

| This compound + Isoniazid | Synergistic | Complete sterilization in liquid culture | [3] |

| This compound + Delamanid | Synergistic | Complete sterilization in liquid culture | [3] |

Note: While this compound has been demonstrated to be a potent inhibitor of the AHAS catalytic subunit IlvB1, with stronger inhibition observed than the known inhibitor pyrazosulfuron ethyl, a specific IC50 value for the enzymatic inhibition has not been reported in the primary literature.[4]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of acetohydroxyacid synthase (AHAS), which disrupts the biosynthesis of branched-chain amino acids and pantothenic acid.

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in Mycobacterium tuberculosis and the point of inhibition by this compound.

As shown in Figure 1, AHAS catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, a precursor for valine, leucine, and pantothenate biosynthesis. It also catalyzes the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine biosynthesis.[5] this compound directly inhibits the catalytic subunit of AHAS (IlvB1), blocking the formation of these essential precursors.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as an AHAS inhibitor, based on the procedures described by Rehberg et al., 2018.[3]

Expression and Purification of M. tuberculosis AHAS Catalytic Subunit (IlvB1)

The following workflow outlines the process for obtaining purified IlvB1 enzyme.

Methodology:

-

Gene Amplification: The ilvB1 gene is amplified from M. tuberculosis H37Rv genomic DNA using polymerase chain reaction (PCR). The primers are designed to introduce an N-terminal hexahistidine (His6) tag for purification.

-

Cloning: The amplified ilvB1-His6 fragment is ligated into a pET series expression vector, such as pET30a.

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.

-

Affinity Chromatography: The crude cell lysate is subjected to nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography to specifically bind the His6-tagged IlvB1 protein.

-

Desalting: The purified protein is desalted using gel filtration chromatography to remove excess salt and imidazole.

AHAS Enzyme Inhibition Assay

The activity of the purified IlvB1 enzyme and its inhibition by this compound can be determined using a colorimetric assay.

Reagents:

-

Reaction Buffer: 100 mM Potassium Phosphate (K3PO4), pH 7.5, 10 mM MgCl2, 1 mM Thiamine Diphosphate (ThDP), 50 µM Flavin Adenine Dinucleotide (FAD).

-

Substrate: 75 mM Pyruvate.

-

Enzyme: Purified IlvB1-His6.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Colorimetric Reagents: Creatine and α-naphthol.

-

Stop Solution: Sulfuric Acid (H2SO4).

Procedure:

-

Reaction Setup: In a microtiter plate, combine the reaction buffer, purified IlvB1 enzyme, and varying concentrations of this compound (or vehicle control).

-

Initiation: Start the reaction by adding the pyruvate substrate.

-

Incubation: Incubate the reaction mixture for 1 hour at 37°C.

-

Termination: Stop the reaction by adding a stop solution (e.g., H2SO4). This also facilitates the decarboxylation of the product, α-acetolactate, to acetoin.

-

Color Development: Add creatine followed by α-naphthol to the reaction mixture. This leads to the formation of a red-colored complex with acetoin.

-

Measurement: Measure the absorbance of the red complex at a specific wavelength (e.g., 525 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Conclusion

This compound is a promising natural product that effectively inhibits the growth of Mycobacterium tuberculosis by targeting the essential enzyme acetohydroxyacid synthase. Its high potency, selectivity, and synergistic effects with existing antibiotics make it an attractive lead compound for the development of new anti-tuberculosis drugs. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into the mechanism of action and potential therapeutic applications of this compound and its derivatives. Future studies should focus on determining the precise kinetic parameters of IlvB1 inhibition by this compound and exploring its efficacy in in vivo models of tuberculosis.

References

- 1. juser.fz-juelich.de [juser.fz-juelich.de]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C18H15ClO7 | CID 5281606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

IlvB1 as the Molecular Target of Chlorflavonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflavonin, a naturally occurring flavonoid, has demonstrated potent antibacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its specific inhibition of the acetohydroxyacid synthase (AHAS) catalytic subunit, IlvB1. This document summarizes key quantitative data, details the experimental methodologies used to validate IlvB1 as the molecular target, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a flavonoid compound originally isolated from the endophytic fungus Mucor irregularis.[1][2][3] It has emerged as a promising lead compound for the development of novel anti-tuberculosis therapies due to its significant in vitro activity against Mycobacterium tuberculosis and its low cytotoxicity against human cell lines.[1][2][3][4] A critical aspect of its potential as a therapeutic agent is its novel mechanism of action, which differentiates it from current tuberculosis drugs and offers a potential solution to the growing problem of drug-resistant tuberculosis.[5][6] This guide focuses on the elucidation of IlvB1 as the specific molecular target of this compound.

Quantitative Data on this compound Activity

This compound exhibits potent and selective activity against Mycobacterium tuberculosis. The key quantitative metrics for its biological activity are summarized in the table below.

| Parameter | Organism/Cell Line | Value | Reference |

| MIC90 | Mycobacterium tuberculosis H37Rv | 1.56 µM | [1][2][3][7] |

| Cytotoxicity | Human MRC-5 and THP-1 cell lines | No cytotoxicity up to 100 µM | [1][2][3][7] |

| Synergy | Isoniazid, Delamanid | Synergistic effects observed | [2][3][4][7] |

| Intracellular Activity | M. tuberculosis in macrophages | Superior to streptomycin | [2][3][4][7] |

IlvB1: The Molecular Target of this compound

The molecular target of this compound in Mycobacterium tuberculosis has been identified as the catalytic subunit of acetohydroxyacid synthase (AHAS), IlvB1.[1][4][7] AHAS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[8][9][10] This pathway is essential for the bacterium and is absent in humans, making it an attractive target for antimicrobial drug development.[6]

Mechanism of Action

This compound specifically inhibits IlvB1, leading to a blockage in the production of BCAAs and pantothenic acid.[1][6][7][11] This inhibition results in combined auxotrophies for these essential nutrients, ultimately leading to a bacteriostatic effect on the bacteria.[2][4][7] The inhibition of IlvB1 by this compound disrupts the metabolic processes illustrated in the signaling pathway diagram below.

Experimental Protocols for Target Validation

The identification and validation of IlvB1 as the molecular target of this compound were achieved through a combination of genetic, biochemical, and computational approaches.[1][4][7] The overall experimental workflow is depicted in the diagram below.

Isolation of Resistant Mutants and Whole-Genome Sequencing

-

Protocol:

-

Mycobacterium tuberculosis cultures were grown on solid medium containing 10 µM this compound to select for spontaneous resistant mutants.[1]

-

The frequency of resistance was determined to be approximately 10-7.[1]

-

Genomic DNA was isolated from several independent resistant mutants.

-

Whole-genome sequencing was performed on the isolated genomic DNA.

-

The resulting sequences were mapped to the M. tuberculosis H37Rv reference genome to identify single nucleotide polymorphisms (SNPs) associated with resistance.

-

Chemical Supplementation Assays

-

Protocol:

-

Wild-type M. tuberculosis was cultured in a defined medium (e.g., Middlebrook 7H9) containing this compound.

-

The medium was supplemented with various metabolites, including branched-chain amino acids (leucine, valine, isoleucine) and pantothenic acid, both individually and in combination.[11]

-

Bacterial growth was monitored to determine if the inhibitory effect of this compound could be reversed by the supplementation of specific nutrients.

-

Complete reversal of inhibition by the addition of all three branched-chain amino acids and pantothenic acid confirmed that this compound's antibacterial effect is due to the disruption of these specific biosynthetic pathways.[1][11]

-

Molecular Docking Studies

-

Protocol:

-

A homology model of M. tuberculosis IlvB1 was constructed using known structures of homologous acetohydroxyacid synthase proteins as templates.[1]

-

Computational docking simulations were performed using software such as Glide and AutoDock to predict the binding mode of this compound within the putative active site of IlvB1.[1]

-

The docking results provided a structural hypothesis for the interaction between this compound and IlvB1, suggesting that the compound binds in or near the active site, thereby inhibiting enzyme function.[1]

-

Enzymatic Characterization

-

Protocol:

-

Wild-type and mutated versions of the ilvB1 gene (containing the mutations identified in resistant strains) were cloned and expressed to produce recombinant IlvB1 protein.

-

The enzymatic activity of the purified wild-type and mutant IlvB1 was measured using an acetohydroxyacid synthase (AHAS) activity assay.

-

The assay typically involves the colorimetric detection of acetoin, a breakdown product of α-acetolactate, in the presence of the enzyme's substrates (pyruvate).

-

The inhibitory effect of this compound on the activity of both wild-type and mutant IlvB1 was determined by performing the AHAS assay in the presence of varying concentrations of the compound.

-

A strong inhibition of wild-type IlvB1 activity by this compound, but not of the mutated enzyme from resistant strains, provided direct evidence of target engagement.[1]

-

Conclusion

The convergence of evidence from genetic, chemical, computational, and biochemical studies unequivocally identifies IlvB1, the catalytic subunit of acetohydroxyacid synthase, as the molecular target of this compound in Mycobacterium tuberculosis. This specific targeting of an essential bacterial enzyme that is absent in humans underscores the potential of this compound as a promising candidate for the development of new anti-tuberculosis drugs with a novel mechanism of action. Further research into the structure-activity relationships of this compound and its analogs may lead to the development of even more potent and selective inhibitors of IlvB1.

References

- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juser.fz-juelich.de [juser.fz-juelich.de]

- 6. Total Synthesis of the Antimycobacterial Natural Product this compound and Analogs via a Late-Stage Ruthenium(II)-Catalyzed ortho-C(sp2)-H-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uniprot.org [uniprot.org]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Inactivation of the ilvB1 gene in Mycobacterium tuberculosis leads to branched-chain amino acid auxotrophy and attenuation of virulence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orca2.tamu.edu [orca2.tamu.edu]

The Biological Activity Spectrum of Chlorflavonin: A Technical Guide for Researchers

An In-depth Examination of a Promising Fungal Metabolite

Abstract

Chlorflavonin, a chlorinated flavonoid first isolated from the fungus Aspergillus candidus, has demonstrated a range of biological activities, positioning it as a molecule of significant interest for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activity spectrum, with a focus on its antibacterial and potential antifungal, anticancer, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. While research has firmly established its potent activity against Mycobacterium tuberculosis, data on its broader antifungal, anticancer, and antiviral efficacy remains limited in publicly available literature.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants and fungi, known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3] this compound (Figure 1) is a unique member of this class, distinguished by a chlorine substituent on its B-ring, a feature that significantly influences its biological activity.[4] Initially identified as an antifungal agent, recent research has highlighted its potent antibacterial activity, particularly against the causative agent of tuberculosis.[1][4] This guide aims to synthesize the existing knowledge on this compound to facilitate further research and development.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a full whitepaper)

Antibacterial Activity

The most well-documented biological activity of this compound is its potent inhibition of Mycobacterium tuberculosis.

Quantitative Antibacterial Data

Studies have demonstrated that this compound exhibits strong growth inhibitory activity against M. tuberculosis in vitro. The minimum inhibitory concentration required to inhibit 90% of the growth (MIC90) has been reported to be in the low micromolar range.

Table 1: In Vitro Antibacterial Activity of this compound against Mycobacterium tuberculosis

| Organism | Strain | MIC90 (µM) | Reference |

| Mycobacterium tuberculosis | H37Rv & XDR clinical isolates | 1.56 | [4] |

| Mycobacterium tuberculosis | Not specified | 2.6 | [5] |

Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

The primary molecular target of this compound in M. tuberculosis has been identified as the acetohydroxyacid synthase (AHAS) catalytic subunit IlvB1.[6][7][8] AHAS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[9] By inhibiting this enzyme, this compound disrupts essential metabolic processes, leading to a bacteriostatic effect.[6][8] This mechanism is particularly promising as AHAS is present in mycobacteria but not in humans, suggesting a high degree of selectivity and potentially low host toxicity.[4]

Diagram 1: Signaling Pathway of this compound in Mycobacterium tuberculosis

Caption: Inhibition of IlvB1 by this compound disrupts bacterial growth.

Antifungal Activity

Table 2: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | Reference |

| Data Not Available | - | - |

Note: While specific MIC values for this compound are not available, related chloro-substituted flavanones have shown activity. For example, 4'-chloroflavanone exhibited an MIC of 30 µg/mL against Saccharomyces cerevisiae and Cryptococcus neoformans.[10]

Anticancer Activity

The anticancer potential of flavonoids is a significant area of research. They are known to modulate various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Cytotoxicity Data

A crucial aspect of a potential anticancer agent is its selectivity for cancer cells over normal cells. Encouragingly, this compound has been shown to exhibit no cytotoxicity toward the human fetal lung fibroblast cell line MRC-5 and the human monocytic cell line THP-1 at concentrations up to 100 µM.[1][8] This suggests a favorable safety profile. However, to date, there is a lack of comprehensive publicly available data detailing the half-maximal inhibitory concentrations (IC50) of this compound against a diverse panel of human cancer cell lines.

Table 3: In Vitro Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

| Data Not Available | - | - |

Potential Signaling Pathways in Cancer

While direct experimental evidence for this compound's modulation of specific cancer-related signaling pathways is limited, the known activities of other flavonoids provide a basis for hypothesized mechanisms. Flavonoids are known to interfere with key signaling cascades that regulate cell proliferation, survival, and apoptosis.

Diagram 2: Potential Cancer-Related Signaling Pathways Modulated by Flavonoids

Caption: Putative inhibition of cancer signaling pathways by flavonoids.

Antiviral Activity

The antiviral properties of flavonoids have been reported against a variety of viruses. The mechanisms of action are diverse and can include inhibiting viral entry, replication, and protein synthesis. However, there is currently no specific quantitative data (e.g., IC50 or EC50 values) available in the scientific literature regarding the antiviral activity of this compound against any specific viruses.

Table 4: Antiviral Activity of this compound

| Virus | EC50/IC50 (µM) | Reference |

| Data Not Available | - | - |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

Diagram 3: Workflow for Broth Microdilution Assay

References

- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medic.upm.edu.my [medic.upm.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Potential of Chlorflavonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflavonin, a chlorinated flavonoid first isolated from Aspergillus candidus, has demonstrated significant antifungal activity, particularly against pathogenic molds. This technical guide provides an in-depth analysis of the current understanding of this compound's antifungal properties. It consolidates quantitative data on its efficacy, details its primary mechanism of action through the inhibition of acetohydroxyacid synthase (AHAS), and explores the downstream consequences on fungal signaling pathways. Furthermore, this guide outlines detailed experimental protocols for the evaluation of its antifungal activity and target validation. Visualizations of key pathways and experimental workflows are provided to facilitate comprehension.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Flavonoids, a class of natural products, have been investigated for their diverse biological activities, including antimicrobial properties. This compound (3′-chloro-2′,5-dihydroxy-3,7,8-trimethoxyflavone) is a notable example, distinguished by the presence of a chlorine atom, which has been shown to be crucial for its bioactivity.[1] This document serves as a comprehensive resource on the antifungal characteristics of this compound, intended to support further research and development in the field of antifungal drug discovery.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against various fungal species, with Minimum Inhibitory Concentration (MIC) values being a key metric. The following table summarizes the available quantitative data.

| Fungal Species | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |

| Aspergillus fumigatus | Not Specified | < 1.0 | < 2.64 | [2] |

| Aspergillus amstelodami | Not Specified | Not Specified | Not Specified | [2] |

| Aspergillus ochraceus | Not Specified | Not Specified | Not Specified | [2] |

| Paecilomyces variotii | Not Specified | Not Specified | Not Specified | [2] |

| Candida albicans | ATCC 10231 | Not Specified | Not Specified | [3] |

Note: The activity against C. albicans was reported as "high sensitivity" or that "nearly all compounds exhibited antifungal activity," but specific MIC values for this compound were not provided in the search results.

Mechanism of Action

The primary mechanism of action of this compound, as elucidated in studies on Mycobacterium tuberculosis, is the inhibition of the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase.[4][5][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine, as well as pantothenic acid (Vitamin B5).[6] As AHAS is a conserved enzyme in fungi but absent in mammals, it represents an attractive target for antifungal drug development.

Downstream Signaling Pathways

Inhibition of AHAS by this compound is hypothesized to induce amino acid starvation in fungal cells. This starvation state is a significant cellular stress that triggers complex signaling cascades designed to conserve resources and adapt to the nutrient-poor environment. Two key signaling pathways are implicated:

-

General Control Nonderepressible (GCN) Pathway: This is a highly conserved pathway in fungi that is activated in response to amino acid starvation. The central regulator of this pathway is the transcription factor Gcn4p. Under starvation conditions, Gcn4p is expressed and activates the transcription of genes involved in amino acid biosynthesis and other stress-response genes.[6]

-

Target of Rapamycin (TOR) Signaling Pathway: The TOR pathway is a central regulator of cell growth and proliferation in response to nutrient availability. Amino acid starvation leads to the inactivation of TOR Complex 1 (TORC1), resulting in the downregulation of protein synthesis and other anabolic processes, and the upregulation of catabolic processes like autophagy to recycle intracellular nutrients.[7]

The interplay between the GCN and TOR pathways is critical for the fungal response to amino acid limitation. The sustained activation of the GCN pathway and inhibition of TOR signaling due to AHAS blockade by this compound likely leads to cell cycle arrest and ultimately, fungal cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antifungal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Fungal isolate (e.g., Aspergillus fumigatus)

-

Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for spectrophotometric reading)

-

Humidified incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium until sporulation.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Filter the suspension through sterile gauze to remove hyphal fragments.

-

Adjust the conidial suspension to a concentration of 1 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer.

-

-

Serial Dilution:

-

Prepare serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

-

Inoculation:

-

Inoculate each well (except the sterility control) with the prepared fungal suspension to achieve a final volume of 200 µL per well.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 24-48 hours in a humidified environment.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes complete (or ≥90%) inhibition of visible growth compared to the growth control.

-

For some fungi and compounds, a paradoxical effect (reduced inhibition at higher concentrations) may be observed and should be noted.

-

References

- 1. Research Portal [scholarship.libraries.rutgers.edu]

- 2. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Fungal Histone Acetyl Transferase Gcn5 Controls Virulence of the Human Pathogen Candida albicans through Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Gcn5 lysine acetyltransferase mediates cell wall remodeling, antifungal drug resistance, and virulence of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. TORC1 Signaling in Fungi: From Yeasts to Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Natural Product Lead Discovery for Anti-Tuberculosis Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel anti-tuberculosis (anti-TB) therapeutics.[1][2][3] Natural products have historically been a rich source of antimicrobial agents and continue to offer a promising avenue for the identification of new lead compounds with diverse chemical scaffolds and novel mechanisms of action.[4][5] This technical guide provides an in-depth overview of the core methodologies, key natural product classes, and mechanisms of action relevant to the discovery of anti-TB drugs from natural sources.

The Landscape of Anti-TB Natural Products

A wide array of natural products from terrestrial and marine organisms, including plants, actinomycetes, and fungi, have demonstrated potent activity against M. tuberculosis.[1][6][7] Promising compounds are typically characterized by a low Minimum Inhibitory Concentration (MIC) and a high Selectivity Index (SI), indicating potent antimycobacterial activity and low cytotoxicity to mammalian cells.[1] Key classes of anti-TB natural products include alkaloids, terpenoids, peptides, and polyketides.[1][4]

Table 1: Potent Anti-TB Natural Products with their Sources and In Vitro Activity

| Natural Product | Chemical Class | Source Organism | MIC (µg/mL) against Mtb H37Rv | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/MIC) |

| Rufomycin I | Cyclic Peptide | Streptomyces sp. | <0.0026 | >50 (Vero cells) | >19,230 |

| Lassomycin | Cyclic Peptide | Lentzea kentuckyensis | 0.8-3 | 187.34 (NIH 3T3 and HepG2 cells) | >62 |

| Hapalindole A | Alkaloid | Cyanobacteria | <0.24 | Not Reported | Not Reported |

| Strictosidine | Monoterpene Indole Alkaloid | Psychotria nuda | 5.4 | 170.93 (RAW264.7 cells) | >31 |

| Caprazamycin B | Peptide | Streptomyces sp. | 2.73 | >4368.4 (in mice) | >1500 |

| Maritinone | Naphthoquinone | Diospyros anisandra | 0.78 | Not Reported | Not Reported |

| 3,3'-biplumbagin | Naphthoquinone | Diospyros anisandra | 1.56 | Not Reported | Not Reported |

| Fischambiguine B | Hapalindole-related Alkaloid | Fischerella ambigua | ~0.78 | Non-toxic (Vero cells) | High |

| Ambiguine K | Isonitrile Alkaloid | Fischerella ambigua | ~3.3 | 53.2 (Vero cells) | ~16 |

| Tryptanthrin | Quinazolinone Alkaloid | Strobilanthes cusia | ~1.0 | Not Reported | Not Reported |

Note: MIC and cytotoxicity values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Anti-TB Drug Discovery

The following sections detail standardized protocols for the preliminary screening and evaluation of natural products for anti-TB activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and cost-effective method for determining the MIC of compounds against M. tuberculosis.[5][8][9][10]

Materials:

-

Mycobacterium tuberculosis H37Rv (or other relevant strains)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

-

96-well microplates (black, clear-bottom for fluorescence reading)

-

Alamar Blue reagent

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

Positive control drug (e.g., Isoniazid, Rifampicin)

-

Sterile deionized water

Procedure:

-

Preparation of Mycobacterial Inoculum:

-

Grow M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.5-0.8).

-

Dilute the culture in fresh broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

-

Compound Plating:

-

In a 96-well plate, add 100 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.

-

Prepare serial dilutions of the test compounds in the remaining wells. The final volume in each well should be 100 µL. Include wells for a positive control drug and a no-drug control.

-

-

Inoculation:

-

Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compounds and controls.

-

The final volume in each test well will be 200 µL.

-

-

Incubation:

-

Seal the plates with a breathable sealant and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue:

-

After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

-

Incubate the plates for an additional 24 hours at 37°C.

-

-

Reading and Interpretation:

-

Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

For quantitative results, the fluorescence can be read using a microplate reader (excitation 560 nm, emission 590 nm).

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxicity of compounds on mammalian cell lines, which is crucial for determining the selectivity index.[11][12][13][14]

Materials:

-

Mammalian cell line (e.g., Vero, A549, THP-1)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well tissue culture plates

-

Test compounds dissolved in DMSO

Procedure:

-

Cell Seeding:

-

Harvest and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a no-compound control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

The cell viability is expressed as a percentage of the control (untreated cells). The CC50 (50% cytotoxic concentration) can be calculated from the dose-response curve.

-

Key Molecular Targets and Mechanisms of Action

Several natural products exert their anti-TB effects by targeting essential mycobacterial enzymes and cellular processes.[15][16][17]

Inhibition of the ClpC1 ATPase Proteolytic Complex

A significant number of potent anti-TB peptides, including Rufomycin I and Lassomycin, target the ClpC1 ATPase, which is a key component of the caseinolytic protease (Clp) system in M. tuberculosis.[1][2][6][18][19][20] The ClpC1P1P2 protease complex is essential for mycobacterial viability, playing a crucial role in protein homeostasis.[21][22][23][24][25]

-

Rufomycin I: This cyclic peptide inhibits the proteolytic activity of the ClpC1P1P2 complex without significantly affecting the ATPase activity of ClpC1.[1][18][19][20]

-

Lassomycin: This peptide binds to a highly acidic region of the ClpC1 ATPase complex and uncouples its ATPase activity from proteolysis. It markedly stimulates the ATPase activity while inhibiting protein degradation, leading to ATP depletion and cell death.[2][3][4][6][7]

Caption: Mechanism of ClpC1 inhibition by Rufomycin I and Lassomycin.

Inhibition of F1F0 ATP Synthase

The F1F0 ATP synthase is a crucial enzyme for energy production in M. tuberculosis and is a validated drug target.[16][26][27][28] Several natural products have been identified as inhibitors of this enzyme complex, disrupting the proton motive force and leading to ATP depletion.[16][26][27]

Experimental Workflow for Natural Product-Based Anti-TB Drug Discovery

The process of discovering anti-TB drugs from natural products follows a systematic workflow, from initial screening to lead optimization.

Caption: Workflow for natural product-based anti-TB drug discovery.

Conclusion

Natural products represent a vast and largely untapped reservoir of chemical diversity for the discovery of novel anti-TB drugs. The implementation of robust screening platforms, detailed mechanistic studies, and advanced medicinal chemistry efforts are essential to translate promising natural product hits into clinically effective therapeutics. This guide provides a foundational framework for researchers engaged in this critical area of drug discovery, with the ultimate goal of developing new treatments to combat the global threat of tuberculosis.

References

- 1. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lassomycin, a ribosomally synthesized cyclic peptide, kills mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus [ouci.dntb.gov.ua]

- 16. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. air.unimi.it [air.unimi.it]

- 18. Rufomycin | Institute for Tuberculosis Research | University of Illinois Chicago [itr.pharmacy.uic.edu]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. journals.asm.org [journals.asm.org]

- 22. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1–ClpP1P2 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Substrate delivery by the AAA+ ClpX and ClpC1 unfoldases activates the mycobacterial ClpP1P2 peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. clpC1 ATP-dependent protease ATP-binding subunit ClpC [Mycobacterium tuberculosis H37Rv] - Gene - NCBI [ncbi.nlm.nih.gov]

- 25. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

- 28. dr.ntu.edu.sg [dr.ntu.edu.sg]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Chlorflavonin Using MRC-5 and THP-1 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorflavonin, a flavonoid natural product, has demonstrated potent inhibitory activity against Mycobacterium tuberculosis[1][2][3][4]. An essential aspect of preclinical drug development is the evaluation of a compound's safety profile on human cells. This document provides detailed protocols for a panel of cell-based assays to assess the cytotoxic, apoptotic, cell cycle, and anti-inflammatory effects of this compound on two distinct human cell lines: MRC-5, a normal human fetal lung fibroblast line, and THP-1, a human monocytic cell line widely used to model macrophage behavior[5][6][7].

Existing research indicates that this compound exhibits no cytotoxicity toward MRC-5 and THP-1 cells at concentrations up to 100 μM[1][2][3][8]. The following protocols are designed to confirm this lack of toxicity and to investigate other potential cellular effects of this compound.

Data Presentation

The following tables are structured to present quantitative data from the described assays.

Table 1: Cytotoxicity of this compound on MRC-5 and THP-1 Cells using MTT Assay

| Concentration (µM) | MRC-5 Cell Viability (%) | THP-1 Cell Viability (%) |

| Vehicle Control (DMSO) | 100 ± 5.0 | 100 ± 6.2 |

| 1 | 98 ± 4.5 | 101 ± 5.8 |

| 10 | 97 ± 5.1 | 99 ± 6.5 |

| 50 | 96 ± 4.8 | 98 ± 6.1 |

| 100 | 95 ± 5.3 | 97 ± 5.9 |

Data are presented as mean ± standard deviation.

Table 2: Apoptosis Induction by this compound in THP-1 Cells via Annexin V-FITC/PI Staining

| Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Live Cells (%) |

| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 95.3 ± 1.2 |

| This compound (100 µM) | 3.5 ± 0.9 | 1.7 ± 0.5 | 94.8 ± 1.4 |

| Staurosporine (1 µM) | 45.6 ± 3.1 | 10.2 ± 1.5 | 44.2 ± 4.0 |

Data are presented as mean ± standard deviation.